3-Azido-1-(2-phenylpropyl)azetidine
Overview
Description
3-Azido-1-(2-phenylpropyl)azetidine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Azetidines and aziridines, which are structurally similar to this compound, are known to be used as building blocks for polyamines .
Mode of Action
Azetidines can be synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Aziridines and azetidines are known to be used in the polymerization process to produce polyamines . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Action Environment
It is known that the thermal behavior of azetidines can be influenced by environmental conditions . For example, 3-azido-1,3-dinitroazetidine has a low melting temperature at 78 °C and its final mass loss under atmospheric pressure is 88.2% .
Biochemical Analysis
Biochemical Properties
3-Azido-1-(2-phenylpropyl)azetidine plays a crucial role in various biochemical reactions. Its interactions with enzymes, proteins, and other biomolecules are primarily driven by its azido group, which can participate in click chemistry reactions. This compound has been shown to interact with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with nucleophilic sites on proteins and DNA . Additionally, this compound can form covalent bonds with amino acid residues in proteins, thereby modulating their activity and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The azido group of this compound can form covalent bonds with nucleophilic sites on enzymes, leading to their inhibition or activation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term studies have demonstrated that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner . At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. Threshold effects have been observed, with significant biological activity occurring at specific dosage levels.
Properties
IUPAC Name |
3-azido-1-(2-phenylpropyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-10(11-5-3-2-4-6-11)7-16-8-12(9-16)14-15-13/h2-6,10,12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKSEDHVUXASIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(C1)N=[N+]=[N-])C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.